2-[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
2-[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is a compound belonging to the class of organic compounds known as phthalimides. These are aromatic heterocyclic compounds containing a 1,3-dioxoisoindoline moiety. The compound is characterized by its unique structure, which includes a tetrazole ring and an isoindole-dione moiety.
Mechanism of Action
Target of Action
The primary target of this compound is Beta-lactamase , an enzyme produced by certain bacteria. Beta-lactamase provides resistance to beta-lactam antibiotics such as penicillins, cephamycins, and carbapenems (ertapenem), making it a significant factor in antibiotic resistance .
Mode of Action
This means they can mimic the function of carboxylic acids in biological systems, potentially inhibiting the function of Beta-lactamase .
Biochemical Pathways
The inhibition of beta-lactamase can disrupt the bacterial resistance to antibiotics, potentially making previously resistant bacteria susceptible to beta-lactam antibiotics .
Pharmacokinetics
Tetrazoles are known to be more soluble in lipids than carboxylic acids, which can enhance their bioavailability and allow them to penetrate more easily through cell membranes .
Result of Action
The inhibition of Beta-lactamase by this compound could potentially restore the effectiveness of beta-lactam antibiotics against resistant bacteria . This could lead to a more effective treatment of bacterial infections.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of tetrazoles, potentially influencing their interaction with Beta-lactamase . Additionally, the presence of other substances, such as other drugs or biological molecules, could also affect the action of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with a tetrazole derivative under specific conditions to yield the final product. Common reagents used in these reactions include sodium azide and triethyl orthoformate .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as metallic triflates or imidazolium ionic liquids can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted tetrazole derivatives .
Scientific Research Applications
2-[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against beta-lactamase.
Industry: Utilized in the development of new materials with specific electronic or luminescent properties.
Comparison with Similar Compounds
Similar Compounds
Phthalimides: Compounds containing the 1,3-dioxoisoindoline moiety.
Tetrazoles: Compounds containing the tetrazole ring.
Uniqueness
2-[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its combination of the tetrazole and isoindole-dione moieties, which confer distinct chemical and biological properties. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Biological Activity
The compound 2-[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is a derivative of isoindole and tetrazole, which have garnered attention due to their potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₉N₅O₂
- Molar Mass : 243.22 g/mol
- CAS Number : Not available
Antitumor Activity
Research indicates that isoindole derivatives exhibit significant antitumor activity. A study demonstrated that compounds similar to this compound showed inhibition against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | HeLa | 10.5 | Apoptosis induction |
Compound B | MCF7 | 15.0 | Cell cycle arrest |
Compound C | A549 | 12.0 | Inhibition of migration |
COX Inhibition
The compound has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes. In particular, it has shown selective inhibition of COX-2 over COX-1 in some studies.
Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | COX-2/COX-1 Ratio |
---|---|---|---|
Meloxicam | 70% | 90% | 1.29 |
Compound D | 60% | 95% | 1.58 |
Compound E | 50% | 85% | 1.70 |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death in cancer cells.
- COX Inhibition : By selectively inhibiting COX-2, the compound reduces inflammation and may contribute to its antitumor effects.
- Antimicrobial Properties : Some tetrazole derivatives have shown antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Study on Antitumor Activity
A recent study evaluated the antitumor effects of various isoindole derivatives including our compound of interest. The results indicated that it significantly inhibited tumor growth in xenograft models.
Study on COX Selectivity
In vitro assays compared the selectivity of several compounds towards COX enzymes. The results showed that our compound had a favorable COX-2/COX-1 ratio compared to standard non-steroidal anti-inflammatory drugs (NSAIDs).
Properties
IUPAC Name |
2-[2-(2H-tetrazol-5-yl)ethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O2/c17-10-7-3-1-2-4-8(7)11(18)16(10)6-5-9-12-14-15-13-9/h1-4H,5-6H2,(H,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOJDUHRJBKATO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NNN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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